Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

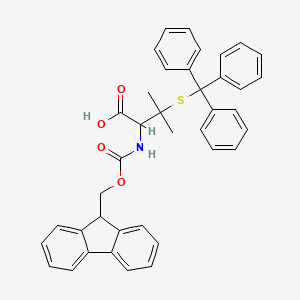

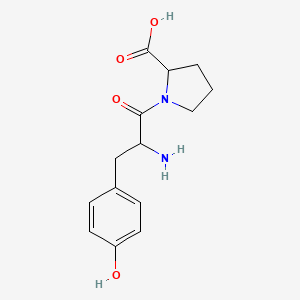

Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is often used in peptide synthesis due to its unique structural properties, which include the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl (Trt) protecting group. These protecting groups help in the selective deprotection and coupling reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH typically involves multiple steps, starting from the basic amino acid cysteine. The process includes:

Protection of the Amino Group: The amino group of cysteine is protected using the Fmoc group. This is usually achieved by reacting cysteine with Fmoc-Cl in the presence of a base like sodium carbonate.

Introduction of Dimethyl Groups: The beta,beta-dimethyl groups are introduced through alkylation reactions.

Protection of the Thiol Group: The thiol group is protected using the Trt group, which is introduced by reacting the intermediate compound with trityl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Large-scale batch reactions are conducted in reactors to ensure uniformity and high yield.

Purification: The compound is purified using techniques like crystallization, chromatography, and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc and Trt groups can be selectively removed under specific conditions. Fmoc is typically removed using piperidine, while Trt is removed using acidic conditions.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid for Trt removal.

Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are commonly used for peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH is used in the synthesis of complex peptides and proteins. Its unique protecting groups allow for selective reactions, making it a valuable tool in peptide synthesis.

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and cellular processes. It helps in the synthesis of peptides that mimic natural proteins, aiding in the understanding of their functions.

Medicine

In medicine, this compound is used in the development of peptide-based drugs. These drugs can target specific proteins or pathways, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.

Mechanism of Action

The mechanism of action of Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH involves its incorporation into peptides and proteins. The Fmoc and Trt groups protect the amino and thiol groups, respectively, allowing for selective reactions. Once incorporated into a peptide, the protecting groups are removed, and the peptide can interact with its target molecules. The beta,beta-dimethyl groups provide steric hindrance, influencing the peptide’s conformation and stability.

Comparison with Similar Compounds

Similar Compounds

Fmoc-Cys(Trt)-OH: Similar to Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH but lacks the beta,beta-dimethyl groups.

Fmoc-beta,beta-dimethyl-L-Cys(Trt)-OH: The L-enantiomer of the compound, which has different stereochemistry.

Fmoc-Cys(Acm)-OH: Uses acetamidomethyl (Acm) as the protecting group for the thiol group instead of Trt.

Uniqueness

This compound is unique due to the presence of beta,beta-dimethyl groups, which provide additional steric hindrance and influence the peptide’s conformation. This makes it particularly useful in the synthesis of peptides with specific structural requirements.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H35NO4S/c1-38(2,45-39(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29)35(36(41)42)40-37(43)44-26-34-32-24-14-12-22-30(32)31-23-13-15-25-33(31)34/h3-25,34-35H,26H2,1-2H3,(H,40,43)(H,41,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGMGAINOILNJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H35NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13388297.png)

![2-[2-(3,5-Dimethoxy-4-oxidanyl-phenyl)-3-[6-(hydroxymethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-7-oxidanyl-chromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride](/img/structure/B13388311.png)

![[(3aR,4R,6R,6aR)-6-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl Isobutyrate](/img/structure/B13388325.png)

![2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid](/img/structure/B13388333.png)

![3-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388371.png)

![(2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13388391.png)